Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
CAS No.: 1621488-35-4
Cat. No.: VC4085083
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1621488-35-4 |
|---|---|
| Molecular Formula | C6H5Cl2NO2S |
| Molecular Weight | 226.08 |
| IUPAC Name | methyl 3-amino-4,5-dichlorothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C6H5Cl2NO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H2,1H3 |
| Standard InChI Key | YIQGXQXDGLZPOK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=C(S1)Cl)Cl)N |
| Canonical SMILES | COC(=O)C1=C(C(=C(S1)Cl)Cl)N |
Introduction
Structural and Physicochemical Properties
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at position 1. The substitution pattern includes:
-
Amino group (-NH₂) at position 3,
-
Chlorine atoms at positions 4 and 5,
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1621488-35-4 | |
| Molecular Formula | C₆H₅Cl₂NO₂S | |
| Molecular Weight | 226.08 g/mol | |
| GHS Hazard Classifications | Acute Toxicity, Skin/Eye Irritation |
The amino group contributes to nucleophilic reactivity, while chlorine atoms enhance electrophilic substitution potential. The ester moiety allows for hydrolysis to carboxylic acids, facilitating further derivatization .
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The synthesis typically involves a three-step sequence:
-
Chlorination: Thiophene precursors undergo chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce chlorine substituents .
-
Amination: A Buchwald-Hartwig coupling or direct ammonia treatment introduces the amino group at position 3 .
-
Esterification: Carboxylic acid intermediates are methylated using methanol under acidic conditions .
A patented route (CN108997305B) describes the chlorination of 3-methylthiophene-2-carboxylic acid with NCS in acetic acid/N,N-dimethylformamide (DMF), achieving 85% yield for a related dichlorothiophene derivative .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (typically >90%) and purity (>98%). Key parameters include:
-
Temperature: 50–80°C for chlorination steps,
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
Nucleophilic Aromatic Substitution
The electron-withdrawing ester and chlorine groups activate the thiophene ring for substitutions. For example, the amino group at position 3 can be acylated or alkylated to produce amide or imine derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the thiophene ring. A patent (US20220135586A1) utilizes this reactivity to synthesize thieno[3,2-b]pyridin-7-amine antiviral agents .
Hydrolysis and Decarboxylation
The methyl ester hydrolyzes to carboxylic acid under basic conditions, enabling further functionalization. Decarboxylation at 150°C yields 3-amino-4,5-dichlorothiophene, a precursor for polymer synthesis .
Pharmaceutical Applications
Antiviral Agents
Hybrid derivatives of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate show potent anti-norovirus activity. In a 2016 study, dichlorothiophene-carboxamide hybrids achieved EC₅₀ = 0.53 µM, outperforming early-stage leads by 70-fold .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Chlorine atoms enhance membrane permeability, while the amino group facilitates target binding.
Table 2: Biological Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | 16–32 | DNA gyrase interaction |
| Norovirus (MNV-1) | 0.53 µM | Viral replication inhibition |
Materials Science Applications
Conductive Polymers
Thiophene derivatives polymerize into poly(3-aminothiophenes), which exhibit tunable bandgaps (1.8–2.4 eV) and conductivity up to 10² S/cm. Chlorine substituents improve thermal stability (>300°C).
Organic Light-Emitting Diodes (OLEDs)
Incorporating methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into emissive layers enhances electron transport properties. Devices achieve external quantum efficiencies (EQE) >15% due to balanced charge injection.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume